ethyl 2-{[(2E)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-enoyl](prop-2-en-1-yl)amino}-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
ETHYL 2-{ALLYL[(E)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrazole ring, a thiazole ring, and an ester functional group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{ALLYL[(E)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiazole intermediates, followed by their coupling through various organic reactions. Common reagents used in these reactions include ethyl acetoacetate, allyl bromide, and thioamide, under conditions such as refluxing in ethanol or other suitable solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{ALLYL[(E)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents or bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-{ALLYL[(E)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, leading to changes in cellular processes. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, known for their diverse biological activities.
Coumarin Derivatives: Known for their applications in medicinal chemistry and as fluorescent probes.
Uniqueness
ETHYL 2-{ALLYL[(E)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its combination of pyrazole and thiazole rings, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C19H24N4O3S |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
ethyl 2-[[(E)-3-(1-ethyl-3-methylpyrazol-4-yl)prop-2-enoyl]-prop-2-enylamino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C19H24N4O3S/c1-6-11-23(19-20-14(5)17(27-19)18(25)26-8-3)16(24)10-9-15-12-22(7-2)21-13(15)4/h6,9-10,12H,1,7-8,11H2,2-5H3/b10-9+ |
InChI Key |
VYLVXOQFOMOVGS-MDZDMXLPSA-N |
Isomeric SMILES |
CCN1C=C(C(=N1)C)/C=C/C(=O)N(CC=C)C2=NC(=C(S2)C(=O)OCC)C |
Canonical SMILES |
CCN1C=C(C(=N1)C)C=CC(=O)N(CC=C)C2=NC(=C(S2)C(=O)OCC)C |
Origin of Product |
United States |
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